2-Chloro-2'-fluoro-3,4'-bipyridine

概要

説明

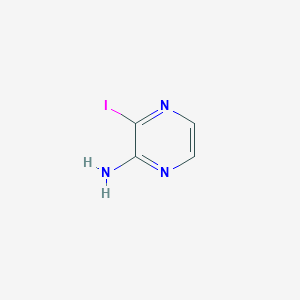

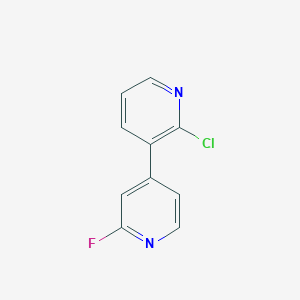

2-Chloro-2’-fluoro-3,4’-bipyridine is a chemical compound with the formula C10H6ClFN2. It has a molecular weight of 208.62 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine involves a reaction with sodium carbonate, palladium diacetate, and tri tert-butylphosphoniumtetrafluoroborate in 1,4-dioxane and water at 100℃ . The mixture is heated overnight in a sealed tube. The resulting mixture is then diluted with ethyl acetate (EtOAc) and extracted with water and brine. The organic layer is dried over sodium sulfate (Na2SO4), filtered, and concentrated. The resulting solid is triturated with n-Hexanes and dried to yield 2-chloro-2’-fluoro-3,4’-bipyridinyl .科学的研究の応用

Catalysis in Organic Synthesis

2-Chloro-2'-fluoro-3,4'-bipyridine derivatives have been synthesized and applied in palladium-catalyzed Heck reactions under fluorous biphasic catalysis conditions, showcasing their utility in organic synthesis. These derivatives, when reacted with [PdCl2(CH3CN)2], form novel Pd complexes that exhibit significant catalytic activity and stability, even after multiple runs, making them valuable for sustainable chemistry practices (Lu et al., 2007).

Nucleophilic Substitution Reactions

Research on the reactivity of 2-fluoro- and 2-chloropyridines has provided insights into the factors governing the rates of nucleophilic (Het)Aromatic substitutions. These studies reveal the influence of substituents on the reactivity of pyridines, contributing to the understanding of reaction mechanisms in organic chemistry (Schlosser & Rausis, 2005).

Synthesis of Complex Molecules

2-Chloro-2'-fluoro-3,4'-bipyridine has been utilized in the efficient functionalization and synthesis of complex molecules. For example, it played a key role in the synthesis of cognition-enhancing drug candidates through bisalkylation of anthrone, highlighting its importance in pharmaceutical chemistry (Pesti et al., 2000).

Halogen-rich Intermediates for Synthesis

This compound serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, illustrating its utility as a building block in medicinal chemistry research. The synthesis of such intermediates enables the creation of diverse chemical entities with potential therapeutic applications (Wu et al., 2022).

Fluorination of Pyridines

Studies on the fluorination of 2-chloropyridine over metal oxide catalysts have demonstrated new catalytic systems for Cl/F exchange reactions. This research is critical for the development of environmentally friendly and efficient methods for the production of fluorinated pyridines, which are valuable in various chemical industries (Cochon et al., 2010).

将来の方向性

特性

IUPAC Name |

2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZUKRIVCWRDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582975 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2'-fluoro-3,4'-bipyridine | |

CAS RN |

870221-45-7 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

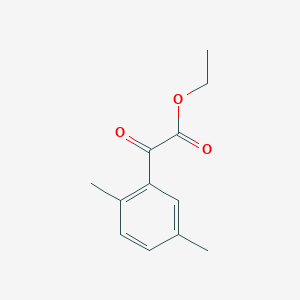

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

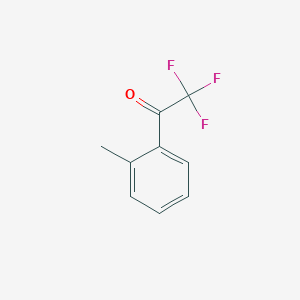

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)